N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide
Description
N-[4-(Dimethylamino)phenyl]naphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring a dimethylamino (-N(CH₃)₂) substituent at the para position of the phenyl ring. This structural motif confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The dimethylamino group enhances solubility in polar solvents and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-12-10-15(11-13-16)20-19(22)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBIXLTDXHSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide typically involves the reaction of 4-(dimethylamino)aniline with naphthalene-1-carboxylic acid or its derivatives. One common method is the condensation reaction between 4-(dimethylamino)aniline and naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a palladium catalyst in a cross-coupling reaction can facilitate the formation of the desired amide bond with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the phenyl ring significantly impacts physical properties such as melting point, molecular weight, and spectral characteristics. Key comparisons are summarized below:
Key Observations :
- Electron-donating groups (-OCH₃, -N(CH₃)₂) increase solubility but may reduce melting points compared to electron-withdrawing groups (-F) .
- The dimethylamino group (para) likely induces stronger bathochromic shifts in UV-Vis spectra compared to methyl or methoxy substituents due to enhanced conjugation .
Spectral and Structural Comparisons
- NMR Spectroscopy: The dimethylamino group in N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide would produce a singlet at δ ~2.9–3.1 ppm for the -N(CH₃)₂ protons, distinct from methoxy (-OCH₃, δ ~3.8 ppm) or methyl (-CH₃, δ ~2.3 ppm) substituents . Aromatic protons in naphthalene cores typically resonate between δ 7.5–8.5 ppm, with substituents altering chemical shifts predictably .
Mass Spectrometry :
Reactivity and Functionalization
- The dimethylamino group enhances nucleophilicity, enabling further functionalization (e.g., alkylation, acylation) compared to halogenated analogs .
Biological Activity
N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, often referred to as a naphthalene carboxamide derivative, features a naphthalene core substituted with a dimethylamino group on the phenyl ring. The presence of the carboxamide moiety is crucial for its biological activity, facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Minimum Inhibitory Concentrations (MICs)
The compound demonstrated submicromolar activity against MRSA isolates, with MIC values ranging from 0.16 to 0.68 µM for structurally related derivatives . Additionally, it showed comparable activity against M. tuberculosis, with MICs around 10 µM, similar to the first-line antibiotic rifampicin .
The biological mechanisms underlying the activity of this compound involve several pathways:
- Inhibition of Bacterial Enzymes : The compound can inhibit key bacterial enzymes involved in metabolic processes.
- Disruption of Cellular Functions : It affects glucose uptake and oxidative phosphorylation in microbial pathogens .
- Multi-target Interactions : The compound interacts with multiple cellular targets, suggesting a broad-spectrum antimicrobial profile .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antistaphylococcal Activity : A study highlighted the effectiveness of various naphthalene carboxamide derivatives against MRSA, emphasizing the role of structural modifications on their antimicrobial potency .
- Synergistic Effects : Combinations of this compound with other antibiotics have shown synergistic effects, enhancing overall antibacterial efficacy against resistant strains .
- Quantitative Structure-Activity Relationship (QSAR) : Advanced QSAR analyses have been employed to understand the relationship between chemical structure and biological activity, providing insights into potential modifications for improved efficacy .
Data Table: Biological Activity Summary
| Compound Name | Target Organism | MIC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus | 0.16 - 0.68 | Inhibition of bacterial enzymes |
| This compound | Mycobacterium tuberculosis | 10 | Disruption of metabolic processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
